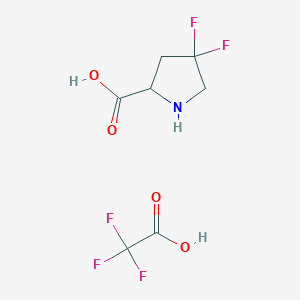
2-Iodo-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6-methylphenol is an organoiodide of phenol, characterized by the presence of an iodine atom and a methyl group attached to the benzene ring of the phenol molecule. This compound is one of the many iodophenols, which are known for their diverse chemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Iodo-6-methylphenol can be synthesized through electrophilic halogenation of phenol with iodine. Another method involves the nucleophilic aromatic substitution of aryl halides, where the iodine atom is introduced to the aromatic ring under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic halogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-6-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated phenols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Deiodinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Iodo-6-methylphenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Iodo-6-methylphenol involves its interaction with molecular targets through its phenolic and iodine functional groups. The phenolic group can form hydrogen bonds and interact with various enzymes and proteins, while the iodine atom can participate in halogen bonding and other interactions . These interactions can modulate biological pathways and exert various effects, such as antimicrobial activity by disrupting bacterial cell membranes .
Comparación Con Compuestos Similares
2-Iodophenol: Similar structure but lacks the methyl group.
4-Iodo-2-methylphenol: Similar structure but with the iodine atom in a different position.
2,6-Diiodophenol: Contains two iodine atoms instead of one.
Uniqueness: 2-Iodo-6-methylphenol is unique due to the specific positioning of the iodine and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies where these specific functional groups are required .
Propiedades
Número CAS |
24885-45-8 |
|---|---|
Fórmula molecular |
C7H7IO |
Peso molecular |
234.03 g/mol |
Nombre IUPAC |
2-iodo-6-methylphenol |
InChI |
InChI=1S/C7H7IO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 |
Clave InChI |
GZZUGNNHSZONTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)




![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)





